molecular formula C10H21NOSi B14669060 2-Trimethylsilanyloxy-heptanenitrile CAS No. 40326-17-8

2-Trimethylsilanyloxy-heptanenitrile

Cat. No.: B14669060
CAS No.: 40326-17-8
M. Wt: 199.36 g/mol
InChI Key: TZQRRMAFTOMBPW-UHFFFAOYSA-N
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Description

2-Trimethylsilanyloxy-heptanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and a trimethylsilanyloxy group (-OSi(CH₃)₃)

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Trimethylsilanyloxy-heptanenitrile can be synthesized through the cyanosilylation of aldehydes or ketones. For instance, the reaction of n-hexanal with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as metavanadate results in the formation of this compound . The reaction conditions typically involve mild temperatures and short reaction times, with high yields.

Industrial Production Methods: Industrial production of this compound may involve similar cyanosilylation reactions, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high throughput and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Trimethylsilanyloxy-heptanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products:

    Hydrolysis: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Products vary based on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-trimethylsilanyloxy-heptanenitrile in chemical reactions involves the nucleophilic attack on the electrophilic carbon of the nitrile group. This can lead to the formation of various intermediates, depending on the reaction conditions and reagents used . The trimethylsilanyloxy group can also stabilize reaction intermediates, facilitating the formation of desired products.

Comparison with Similar Compounds

  • 2-Trimethylsilanyloxy-hexanenitrile
  • 2-Trimethylsilanyloxy-octanenitrile
  • 2-Trimethylsilanyloxy-pentanenitrile

Comparison: 2-Trimethylsilanyloxy-heptanenitrile is unique due to its specific chain length and the presence of both the nitrile and trimethylsilanyloxy groups. This combination imparts distinct reactivity and stability compared to other similar compounds .

Properties

CAS No.

40326-17-8

Molecular Formula

C10H21NOSi

Molecular Weight

199.36 g/mol

IUPAC Name

2-trimethylsilyloxyheptanenitrile

InChI

InChI=1S/C10H21NOSi/c1-5-6-7-8-10(9-11)12-13(2,3)4/h10H,5-8H2,1-4H3

InChI Key

TZQRRMAFTOMBPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#N)O[Si](C)(C)C

Origin of Product

United States

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